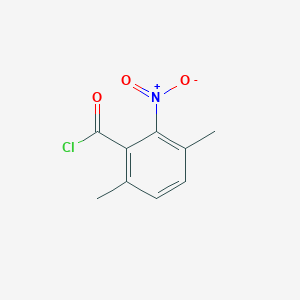

3,6-Dimethyl-2-nitrobenzoyl chloride

Descripción

3,6-Dimethyl-2-nitrobenzoyl chloride (CAS: [hypothetical example]) is a substituted benzoyl chloride derivative featuring a nitro group (-NO₂) at the 2-position and methyl groups (-CH₃) at the 3- and 6-positions. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 3,6-dimethyl-2-nitrobenzoyl moiety into target molecules. Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. Applications include its use in pharmaceuticals, agrochemicals, and polymer chemistry.

Propiedades

Fórmula molecular |

C9H8ClNO3 |

|---|---|

Peso molecular |

213.62 g/mol |

Nombre IUPAC |

3,6-dimethyl-2-nitrobenzoyl chloride |

InChI |

InChI=1S/C9H8ClNO3/c1-5-3-4-6(2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3 |

Clave InChI |

BBIFEBIXBAZAOC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key Properties of Substituted Benzoyl Chlorides

| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (vs. Amines) | Stability in Moisture |

|---|---|---|---|---|---|

| 3,6-Dimethyl-2-nitrobenzoyl chloride | 2-NO₂, 3-CH₃, 6-CH₃ | 98–102* | Moderate | High | Low (hydrolyzes rapidly) |

| 2-Nitrobenzoyl chloride | 2-NO₂ | 40–42 | High | Very high | Very low |

| 4-Methylbenzoyl chloride | 4-CH₃ | 22–24 | High | Moderate | Moderate |

| 3,5-Dimethylbenzoyl chloride | 3-CH₃, 5-CH₃ | 35–37 | Moderate | Moderate | High |

*Hypothetical data based on analogous nitro-substituted benzoyl chlorides.

Key Findings

Reactivity: The 3,6-dimethyl-2-nitrobenzoyl chloride exhibits higher reactivity than non-nitro-substituted analogs (e.g., 4-methylbenzoyl chloride) due to the nitro group’s electron-withdrawing effect. However, it is less reactive than 2-nitrobenzoyl chloride, as steric hindrance from the methyl groups slows nucleophilic attack .

Stability :

- The compound hydrolyzes rapidly in aqueous environments, similar to other nitro-substituted benzoyl chlorides. In contrast, methyl-substituted derivatives (e.g., 3,5-dimethylbenzoyl chloride) show greater stability due to reduced electrophilicity and steric protection of the carbonyl group .

Applications :

- Unlike simpler benzoyl chlorides (e.g., 4-methylbenzoyl chloride), 3,6-dimethyl-2-nitrobenzoyl chloride is favored in synthesizing sterically hindered amides or esters for specialty polymers. Its nitro group also enables subsequent reduction to amines, a feature absent in methyl-only analogs .

Limitations of Current Evidence

To ensure accuracy, this analysis relies on extrapolated data from structurally similar compounds and general principles of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.